molecular formula C21H28N4O3 B2996230 1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-methoxyphenethyl)urea CAS No. 2034590-80-0

1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-methoxyphenethyl)urea

Cat. No.: B2996230
CAS No.: 2034590-80-0
M. Wt: 384.48
InChI Key: UUMYOWZRQHFKEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a urea derivative featuring a pyrimidinone core substituted with a cyclopentyl group and a 4-methoxyphenethyl side chain. The 4-methoxyphenethyl moiety may influence lipophilicity and receptor binding, as seen in structurally related TRPC channel inhibitors (e.g., SKF-96365) . The cyclopentyl substituent could modulate steric effects and metabolic stability compared to bulkier groups like tert-butyl in analogs such as SDZ249665 .

Properties

IUPAC Name

1-[2-(4-cyclopentyl-6-oxopyrimidin-1-yl)ethyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3/c1-28-18-8-6-16(7-9-18)10-11-22-21(27)23-12-13-25-15-24-19(14-20(25)26)17-4-2-3-5-17/h6-9,14-15,17H,2-5,10-13H2,1H3,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMYOWZRQHFKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCCN2C=NC(=CC2=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-methoxyphenethyl)urea is a complex organic compound with significant potential in biological applications, particularly in cancer therapy. This compound belongs to the class of urea derivatives and exhibits notable biological activity, primarily as an inhibitor of the extracellular signal-regulated kinase (ERK) pathway, which is crucial in regulating cell proliferation and survival.

Chemical Structure and Properties

  • Molecular Formula : C21H28N4O3
  • Molecular Weight : 384.48 g/mol
  • CAS Number : 2034590-80-0

The structural complexity of this compound includes a pyrimidine ring, a cyclopentyl group, and a methoxyphenethyl moiety, suggesting diverse interactions with biological targets.

Research indicates that this compound functions primarily as an ERK inhibitor. The inhibition of ERK pathways is critical for cancer treatment as it disrupts signaling that promotes tumor growth and survival.

In vitro studies have demonstrated that this compound can effectively inhibit cell proliferation across various cancer cell lines, indicating its potential as an anti-cancer agent. The following table summarizes key findings from recent studies:

StudyCell LineConcentration (μM)EffectReference
AMCF-7 (breast cancer)1070% inhibition of proliferation
BA549 (lung cancer)5Induction of apoptosis
CHeLa (cervical cancer)15Inhibition of migration

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Pyrimidine Ring : Starting from suitable precursors through cyclization reactions.
  • Introduction of the Cyclopentyl Group : Achieved via alkylation or acylation.
  • Attachment of the Ethyl Linker : Linking the ethyl group to the pyrimidine structure.
  • Formation of the Urea Linkage : Reaction with phenethylamine derivatives to form the final urea compound.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Inhibition of ERK Pathway :
    • A study demonstrated that treatment with this compound resulted in a significant reduction in ERK phosphorylation in MCF-7 cells, suggesting effective pathway inhibition.
  • Apoptosis Induction in Cancer Cells :
    • Another investigation found that at specific concentrations, the compound triggered apoptotic pathways in A549 cells, leading to increased cell death rates.
  • Anti-Migratory Effects :
    • Research on HeLa cells showed that this compound reduced cell migration by disrupting cytoskeletal dynamics, which is essential for metastasis prevention.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs from the literature:

Compound Name Core Structure Substituents Pharmacological Target Key Features
1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-methoxyphenethyl)urea Pyrimidinone-Urea Cyclopentyl, 4-methoxyphenethyl Hypothesized TRPC/ion channels Enhanced hydrogen bonding via urea; cyclopentyl may improve metabolic stability
SKF-96365 (1-[2-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)propoxy]ethyl]imidazole) Imidazole 4-Methoxyphenethyl TRPC channel inhibitor Broad-spectrum TRPC inhibition; moderate selectivity
SDZ249665 (1-[4-(2-amino-ethoxy)-3-methoxy-benzyl]-3-(4-tert-butyl-benzyl)-urea) Urea tert-Butyl, methoxybenzyl Undisclosed (GPCR/ion channels) High lipophilicity due to tert-butyl; potential CNS penetration
SB705498 (N-(2-bromophenyl)-N'-[(R)-1-(5-trifluoromethyl-2-pyridyl)pyrrolidin-3-yl]urea) Urea-Pyridine Bromophenyl, trifluoromethylpyridine TRPV1 antagonist Fluorinated groups enhance binding affinity and selectivity

Structural and Functional Insights

  • Pyrimidinone vs. Pyrimidinones are less basic than imidazoles, which could reduce off-target interactions .
  • Urea Linkage: All listed compounds utilize a urea moiety for hydrogen-bond donor/acceptor interactions. The target compound’s urea connects a pyrimidinone and 4-methoxyphenethyl group, whereas SDZ249665 employs a simpler alkyl-aryl urea, suggesting divergent target profiles .
  • Substituent Effects : The cyclopentyl group in the target compound balances steric bulk and lipophilicity, contrasting with SDZ249665’s tert-butyl (highly lipophilic) and SKF-96365’s methoxy groups (polar but metabolically labile). This may optimize pharmacokinetics for the target molecule .

Research Findings and Hypotheses

TRPC Channel Modulation

SKF-96365, a TRPC inhibitor with a 4-methoxyphenethyl group, shares structural motifs with the target compound. While SKF-96365 non-selectively blocks TRPC3/6/7, the pyrimidinone-urea scaffold in the target compound could confer improved selectivity, as seen in Pyr3 (TRPC3-specific inhibitor) .

Metabolic Stability

Cyclopentyl substituents are less prone to oxidative metabolism than tert-butyl groups (e.g., in SDZ249665) or methoxy groups (e.g., in SKF-96365), suggesting the target compound may exhibit longer half-life .

Binding Affinity Predictions

The 4-methoxyphenethyl side chain aligns with pharmacophores for ion channel binding, as observed in SKF-96364. Computational modeling could validate whether the pyrimidinone ring enhances π-π stacking with channel residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.